Dcdpc

Description

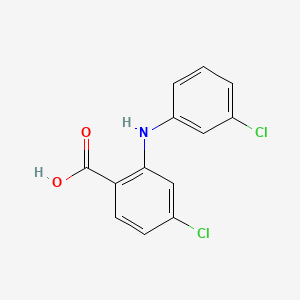

3',5-Dichlorodiphenylamine-2-carboxylic acid (DCDPC) is a synthetic compound structurally derived from diphenylamine-2-carboxylate (DPC) derivatives, featuring chlorine substitutions at the 3' and 5' positions of the phenyl rings . DCDPC exhibits dual functionality: it acts as an open-channel blocker of CaCCs in vascular smooth muscle cells and demonstrates non-selective inhibition across multiple TRP subfamilies (TRPC6, TRPM3, TRPV4) . Its mechanism involves voltage-dependent binding to channel pores, altering current kinetics and amplitude .

Propriétés

IUPAC Name |

4-chloro-2-(3-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQYSSLIKJJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170530 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17870-85-8 | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5-Dichlorodiphenylamine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque implique généralement la réaction de l'acide 4-chlorobenzoïque avec la 3-chloroaniline. La réaction est effectuée en présence d'un catalyseur approprié, tel qu'un acide de Lewis, sous des conditions de température et de pression contrôlées. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard comme la recristallisation ou la chromatographie pour obtenir le produit souhaité .

Méthodes de production industrielle : Dans un contexte industriel, la production de l'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir sa pureté et sa cohérence .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des amines.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nitration utilisant de l'acide nitrique concentré et de l'acide sulfurique.

Principaux produits formés :

Oxydation : Quinones.

Réduction : Amines.

Substitution : Dérivés nitro, dérivés alkyle.

4. Applications de la recherche scientifique

L'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour agir comme un bloqueur des canaux calciques, ce qui signifie qu'il inhibe le flux d'ions calcium à travers les canaux calciques dans les membranes cellulaires. Cette action peut affecter divers processus cellulaires, y compris la contraction musculaire, la libération de neurotransmetteurs et l'activité enzymatique . Les voies moléculaires et les cibles exactes impliquées dans son mécanisme d'action sont encore en cours d'investigation.

Composés similaires :

- L'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque présente des similitudes structurales avec d'autres acides dichloro-diphénylamine carboxyliques.

- Des composés comme l'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque, l'acide 4-chloro-2-[(4-chlorophényl)amino]benzoïque et l'acide 4-chloro-2-[(2-chlorophényl)amino]benzoïque ont des propriétés chimiques et une réactivité similaires .

Unicité :

- La combinaison unique d'atomes de chlore et du groupe amino dans l'acide 4-chloro-2-[(3-chlorophényl)amino]benzoïque lui confère des propriétés chimiques distinctes, ce qui en fait un composé précieux pour des applications spécifiques.

- Sa capacité à agir comme un bloqueur des canaux calciques le différencie des autres composés similaires, offrant un potentiel thérapeutique unique .

Applications De Recherche Scientifique

Antioxidant Activity

Dcdpc exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that Dcdpc may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis.

Anticancer Properties

Research indicates that Dcdpc can induce apoptosis in cancer cells. Its ability to interfere with signaling pathways related to cell proliferation positions it as a potential anticancer agent.

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological effects of Dcdpc:

- Cell Viability Assays : Testing on breast cancer (MCF-7) and lung cancer (A549) cell lines showed a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with Dcdpc compared to control groups.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of Dcdpc:

- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of Dcdpc resulted in significant tumor size reduction compared to untreated controls.

Case Study 1: Antioxidant Properties

A study investigated the effects of Dcdpc on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, suggesting enhanced antioxidant defense mechanisms.

Case Study 2: Anti-inflammatory Effects

In a model of induced arthritis, rats treated with Dcdpc exhibited reduced joint swelling and lower levels of inflammatory markers (TNF-alpha and IL-6), indicating its utility in managing inflammatory conditions.

Data Summary Table

| Study Type | Findings |

|---|---|

| In Vitro - Cell Lines | Dose-dependent decrease in viability |

| In Vitro - Apoptosis | Increased apoptotic cells |

| In Vivo - Tumor Model | Significant tumor size reduction |

| Case Study - Antioxidant | Reduced MDA levels; increased SOD activity |

| Case Study - Anti-inflammatory | Reduced joint swelling; lower TNF-alpha and IL-6 levels |

Mécanisme D'action

The mechanism of action of 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to act as a calcium channel blocker, which means it inhibits the flow of calcium ions through calcium channels in cell membranes. This action can affect various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chloride Channel Blockers

DCDPC is often compared to other CaCC inhibitors, such as niflumic acid (NFA) , anthracene-9-carboxylic acid (A-9-C) , and DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid). Key distinctions include:

- Key Findings: DCDPC and NFA both enhance resting currents at negative voltages while inhibiting outward currents, but DCDPC lacks NFA’s K⁺ channel activation . Unlike A-9-C, DCDPC’s inhibition is less voltage-dependent, making it suitable for studying steady-state CaCC activity .

TRP Channel Blockers

DCDPC is benchmarked against fenamates (e.g., mefenamic acid , flufenamic acid ) and 9-phenanthrol in TRP channel modulation:

- Key Findings :

Discrepancies in Experimental Outcomes

- In glioma cells (STTG1), DCDPC (50 μM) failed to inhibit chloride currents, contradicting its efficacy in pulmonary artery myocytes . This discrepancy may arise from cell-type-specific channel isoforms or divergent experimental protocols (e.g., leak subtraction methods) .

- DCDPC’s inhibition of muscarinic receptor-activated cation channels (IC₅₀ <30 μM) highlights its off-target effects, limiting its utility in isolated TRP studies .

Selectivity and Therapeutic Potential

- Advantages: DCDPC’s non-selectivity makes it a versatile tool for probing cross-talk between CaCCs and TRP channels in pathologies like hypertension or neurodegeneration .

- Limitations : Poor specificity and high IC₅₀ values (millimolar range) preclude clinical use. Newer analogs (e.g., CBA , NBA ) show improved selectivity for TRPM4 .

Activité Biologique

DCDPC, or 4-chloro-2-[(3-chlorophenyl)amino]benzoic acid, is a synthetic compound that has garnered attention for its biological activities, particularly as a calcium channel blocker and an inhibitor of various ion channels. This article provides a detailed overview of the biological activity of DCDPC, including its mechanisms of action, experimental findings, and potential therapeutic applications.

DCDPC primarily functions as a calcium channel blocker , inhibiting the flow of calcium ions through cell membranes. This action can significantly affect cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity. The compound has been shown to inhibit calcium-activated chloride conductance in various experimental models, making it a valuable tool in studying ion channel dynamics.

Inhibition of Ion Channels

DCDPC has been identified as a potent inhibitor of several transient receptor potential (TRP) channels. In a study involving HEK293 cells expressing TRPM3, TRPV4, TRPC6, and TRPM2 channels, DCDPC exhibited non-selective blocking properties with IC50 values indicating strong inhibitory effects on these channels . The inhibition was characterized by:

- TRPM3 : DCDPC showed significant blocking activity.

- TRPV4 : Similar inhibitory effects were observed.

- TRPC6 and TRPM2 : Also inhibited by DCDPC, although with varying potencies.

Case Study: Calcium-Activated Chloride Conductance

In research focused on frog olfactory cilia, DCDPC was found to inhibit calcium-activated chloride conductance effectively. The study reported that half-maximal inhibition occurred at a concentration of 14 µM DCDPC. The inhibition was reversible upon reintroduction of calcium ions without the inhibitor, indicating that DCDPC's effects are not permanent and can be modulated by extracellular ion concentrations .

Comparative Analysis of Ion Channel Blockers

A comparative analysis highlighted DCDPC alongside other known chloride channel blockers such as niflumic acid. In this context, DCDPC demonstrated superior potency in inhibiting responses to amino acid mixtures in experimental setups .

Data Tables

The following table summarizes the inhibitory effects of DCDPC on various ion channels:

| Ion Channel | IC50 (µM) | Effect |

|---|---|---|

| TRPM3 | Varies | Non-selective blocker |

| TRPV4 | Varies | Non-selective blocker |

| TRPC6 | Varies | Inhibited |

| TRPM2 | Varies | Inhibited |

| Calcium-activated Cl− Channels | 14 | Strong inhibition |

Potential Therapeutic Applications

Given its mechanism as a calcium channel blocker and its ability to inhibit various ion channels, DCDPC is being explored for potential therapeutic applications in conditions where modulation of calcium signaling is beneficial. This includes:

- Neurological Disorders : By influencing neurotransmitter release and neuronal excitability.

- Cardiovascular Diseases : As a means to regulate muscle contraction in cardiac tissues.

- Pain Management : Targeting TRP channels involved in nociception.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.